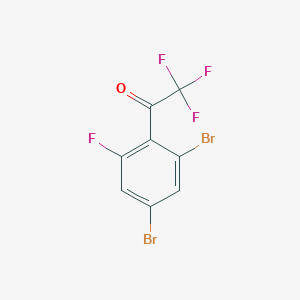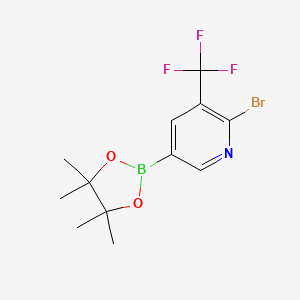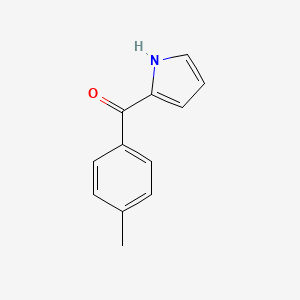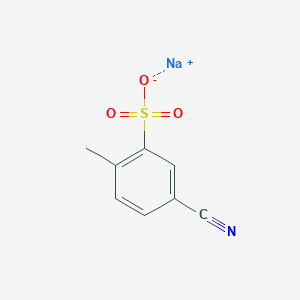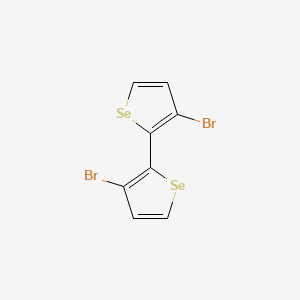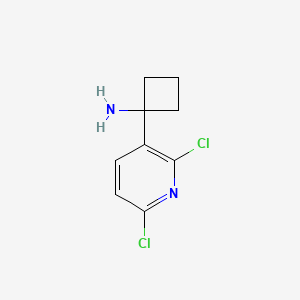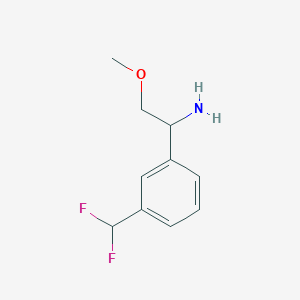
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(difluoromethyl)benzene. This can be achieved through the difluoromethylation of benzene derivatives using reagents such as difluoromethyl bromide in the presence of a base like potassium carbonate.
Formation of the Intermediate: The next step involves the introduction of the methoxyethanamine group. This can be done by reacting the 3-(difluoromethyl)benzene with 2-methoxyethanamine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Final Product Isolation: The final product, this compound, is isolated through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the difluoromethyl group.
作用機序
The mechanism of action of 1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)-2-methoxyethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Fluoromethyl)phenyl)-2-methoxyethanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
1-(3-(Chloromethyl)phenyl)-2-methoxyethanamine: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(3-(Difluoromethyl)phenyl)-2-methoxyethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
1-[3-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-3-2-4-8(5-7)10(11)12/h2-5,9-10H,6,13H2,1H3 |
InChIキー |
AWHZIASGEGOZCL-UHFFFAOYSA-N |
正規SMILES |
COCC(C1=CC(=CC=C1)C(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
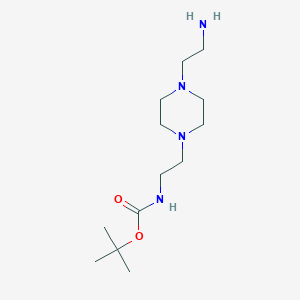
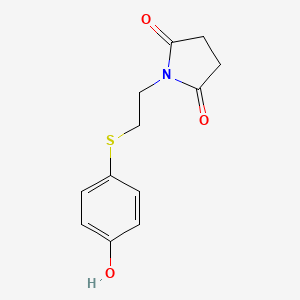
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
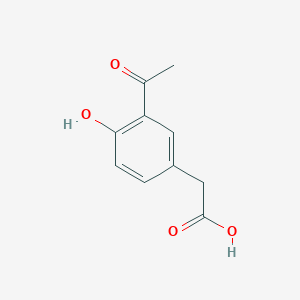
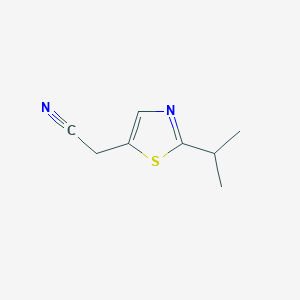
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
